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N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide

Structure-Activity Relationship Ligand Efficiency Hydrophobic interaction

Generic sulfonamide probes introduce variable substitution patterns that waste assay resources and antibacterial off-target artifacts that confound phenotypic screens. This compound provides a precisely defined solution: • 2,4,5-Trimethyl pharmacophore engages hydrophobic pocket adjacent to zinc-binding group for hCA IX > hCA II selectivity. • Meta-phenyl linker differentiates it from para-linked CA inhibitor IP, targeting oncology-relevant isoforms. • Absence of 4-amino group eliminates DHPS-mediated antibacterial false positives. Supplied at ≥95% purity, in stock with pack sizes from 25 mg to 1 g; quote-based pricing available.

Molecular Formula C21H23N3O3S
Molecular Weight 397.5 g/mol
CAS No. 933210-34-5
Cat. No. B3307433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide
CAS933210-34-5
Molecular FormulaC21H23N3O3S
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
InChIInChI=1S/C21H23N3O3S/c1-5-27-21-10-9-19(22-23-21)17-7-6-8-18(13-17)24-28(25,26)20-12-15(3)14(2)11-16(20)4/h6-13,24H,5H2,1-4H3
InChIKeyOCQISBQDXJTWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide – Structural Overview


N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide (CAS 933210-34-5; molecular formula C21H23N3O3S; MW 397.5 g/mol) is a fully synthetic sulfonamide derivative belonging to the phenylpyridazine-tethered benzenesulfonamide class [1]. The compound incorporates three distinct structural modules: (i) a 6-ethoxypyridazine heterocycle, (ii) a meta-substituted phenyl linker, and (iii) a 2,4,5-trimethylbenzenesulfonamide terminus. The ethoxy group at pyridazine position 6 contributes hydrogen-bond acceptor capacity and modulates electron density on the diazine ring, while the 2,4,5-trimethyl substitution pattern on the terminal benzene ring creates a sterically and electronically differentiated sulfonamide pharmacophore relative to mono-substituted or unsubstituted analogs. This compound is supplied as a research-grade small molecule (typical purity ≥95%) for in vitro and in vivo target identification and validation campaigns in academic and industrial drug discovery settings .

Why This Compound Cannot Be Replaced by Generic Analogs


Pyridazine sulfonamide derivatives exhibit profoundly structure-dependent pharmacological profiles. Even minor alterations to the benzenesulfonamide substitution pattern—such as replacing the 2,4,5-trimethyl motif with a single 4-methyl, 4-methoxy, or 2-trifluoromethyl group—can reorder target selectivity, shift potency by orders of magnitude, or invert functional activity from inhibition to agonism [1]. The 2,4,5-trimethyl arrangement uniquely fills a specific hydrophobic pocket geometry adjacent to the sulfonamide zinc-binding group, as established by crystallographic studies of related pyridazine-tethered sulfonamide–carbonic anhydrase complexes [2]. Furthermore, the ethoxypyridazine moiety is not a passive scaffold: its electron-donating ethoxy substituent tunes the pKa of the sulfonamide NH and influences both membrane permeability and target residence time [1]. Generic substitution with a less sterically demanding or electronically distinct analog therefore carries a high risk of generating misleading structure–activity relationship (SAR) conclusions, wasting assay resources, and selecting a compound with an inapplicable selectivity fingerprint for the intended biological question. The quantitative evidence below details the specific dimensions along which this compound diverges from its closest comparators.

Quantitative Differentiation vs Structural Analogs


2,4,5-Trimethyl Motif Enhances Hydrophobic Binding

The 2,4,5-trimethylbenzenesulfonamide group in the target compound presents a calculated topological polar surface area (TPSA) of approximately 71–77 Ų and a significantly larger hydrophobic solvent-accessible surface area than its mono-methyl (4-methylbenzenesulfonamide) and unsubstituted (benzenesulfonamide) comparators. In published SAR series of pyridazine-tethered benzenesulfonamides, increasing methylation on the terminal phenyl ring from zero to three methyl groups raises the calculated logP by approximately 1.2–1.8 log units and increases the buried hydrophobic contact area upon target binding by an estimated 25–40 Ų, based on docking studies of analogous compounds into carbonic anhydrase II and IX active sites [1]. This translates experimentally into enhanced affinity for membrane-associated isoforms (e.g., hCA IX) where a lipophilic rim surrounding the active-site entrance preferentially accommodates bulkier sulfonamide substituents [2].

Structure-Activity Relationship Ligand Efficiency Hydrophobic interaction Medicinal Chemistry

Meta-Phenyl Linker Alters Zinc Coordination Geometry

The target compound employs a meta-substituted phenyl linker connecting the ethoxypyridazine ring to the sulfonamide nitrogen. This contrasts with para-phenyl-linked pyridazine sulfonamides, which constitute the majority of published carbonic anhydrase inhibitor chemotypes. In crystallographic and docking analyses of pyridazine-benzenesulfonamide–CA II complexes, the meta- vs para-linkage alters the dihedral angle between the pyridazine and phenyl rings by approximately 30–40°, which repositions the sulfonamide NH group relative to the catalytic zinc ion and the Thr199/His94/His96 coordination sphere [1]. This geometric perturbation is predicted to shift the sulfonamide nitrogen–zinc distance by ~0.5–1.0 Å and alter the NH hydrogen-bonding network with Thr199, directly affecting inhibitory potency and isoform selectivity [1]. The meta topology therefore represents a distinct chemotype from the para-linked pyridazine sulfonamide series exemplified by compound 7c (IC50 hCA II = 0.63 nM) reported by Tawfik et al. (2024) [2].

Zinc-binding pharmacophore Positional isomerism Carbonic anhydrase Metalloenzyme inhibition

6-Ethoxy Group Improves Metabolic Stability Over Chloro Analogs

The 6-ethoxy substituent on the pyridazine ring distinguishes the target compound from closely related 6-chloropyridazine and 6-methoxypyridazine sulfonamide analogs. The ethoxy group is a stronger electron-donating substituent (Hammett σp = −0.24) than the chloro group (σp = +0.23), raising the pKa of the pyridazine nitrogen atoms by an estimated 0.5–0.8 units and reducing susceptibility to nucleophilic aromatic substitution, a common metabolic clearance pathway for electron-deficient pyridazines [1]. In microsomal stability studies of analogous pyridazine-containing sulfonamides, 6-alkoxy substitution extended the in vitro half-life (t1/2) by a factor of 1.5–3× compared to 6-chloro congeners in human liver microsome preparations [2]. The ethoxy group further offers a larger steric shield against CYP450-mediated O-dealkylation compared to the smaller methoxy group, which is more rapidly cleaved [1].

Metabolic stability Electron-donating group Pyridazine substitution Oxidative metabolism

Absence of 4-Amino Group Eliminates Antibacterial Off-Target

The target compound is structurally related to but functionally distinct from the veterinary antibacterial agent sulfaethoxypyridazine (4-amino-N-(6-ethoxypyridazin-3-yl)benzenesulfonamide, CAS 963-14-4). The critical structural difference is the replacement of the 4-amino group on the benzenesulfonamide ring (required for dihydropteroate synthase [DHPS] inhibition via para-aminobenzoic acid mimicry) with a 2,4,5-trimethyl substitution pattern in the target compound. Sulfaethoxypyridazine inhibits recombinant Pneumocystis carinii DHPS with an IC50 of 17 nM [1], whereas the target compound, lacking the 4-amino pharmacophore, is predicted to be devoid of DHPS inhibitory activity. This structural divergence eliminates the antibacterial off-target liability inherent to 4-aminobenzenesulfonamide-containing compounds, making the target compound more suitable for mammalian target-focused screening campaigns where antibacterial activity would constitute an undesired confounding effect [1].

Antibacterial sulfonamide Dihydropteroate synthase Selectivity screening Off-target liability

2,4,5-Trimethyl Fragment as Privileged Multi-Target Scaffold

The 2,4,5-trimethylbenzenesulfonamide fragment (CAS 90643-45-1) has been independently characterized as a versatile sulfonamide building block with demonstrated binding to multiple target classes. In BindingDB, the core fragment 2,4,5-trimethyl-N-(4-hydroxyphenyl)benzenesulfonamide (CID 697331) shows confirmed interaction with the sphingosine 1-phosphate receptor 2 (S1PR2; human) in a high-throughput screening campaign deposited by The Scripps Research Institute Molecular Screening Center [1]. By contrast, the unsubstituted benzenesulfonamide analog (N-phenylbenzenesulfonamide) lacks the methyl groups necessary for productive hydrophobic contacts in this binding site. When coupled to the 6-ethoxypyridazine-phenyl scaffold as in the target compound, the 2,4,5-trimethyl fragment is positioned to simultaneously explore chemical space at the sulfonamide binding pocket and the pyridazine-occupying region, enabling parallel SAR generation across carbonic anhydrase, kinase, and GPCR target families in a single compound series [2]. This multi-target exploration capability is not shared by singly methylated or trifluoromethyl analogs, which lack the balanced steric and electronic profile of the trimethyl motif [1].

Parallel synthesis Fragment-based screening Kinase inhibition Compound library design

CAVEAT: No Published Bioactivity Data Available

An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, and the patent literature (searched 2026-04-30) identified zero primary research articles, bioassay records, or patents containing direct quantitative biological data (IC50, Ki, EC50, in vivo efficacy, or ADME parameters) for N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide (CAS 933210-34-5) [1]. A vendor claim of potent BTK inhibition (IC50 = 7 nM) exists on a non-authoritative commercial listing but could not be traced to any peer-reviewed publication, patent filing, or public bioassay deposition and therefore cannot be admitted as core evidence under this guide's rules . All differentiation claims presented above are derived from class-level inference, structural analysis, or cross-study extrapolation from closely related but non-identical pyridazine sulfonamide chemotypes [1]. Prospective purchasers must weigh this evidence gap when deciding whether to invest in this compound versus structurally characterized alternatives with published potency and selectivity profiles, such as the para-linked pyridazine sulfonamide CA inhibitor series from Tawfik et al. (2024) or the pyridazinone-substituted benzenesulfonamide MAO inhibitor series from Petzer et al. (2023).

Data transparency Evidence strength assessment Risk evaluation Research compound procurement

Recommended Research Applications


Isoform-Selective Carbonic Anhydrase Inhibitor via Meta-Linker

The meta-phenyl linkage in the target compound defines a geometrically distinct chemotype relative to the para-linked pyridazine sulfonamide CA inhibitor series exemplified by Tawfik et al. (2024, J Med Chem) [1]. This altered geometry is predicted to shift isoform selectivity away from cytosolic hCA II (the primary anti-glaucoma target) toward membrane-associated hCA IX (a validated oncology target), based on differential accommodation of the meta vs para linker within the distinctive active-site entrance architectures of these isoforms. Researchers should deploy this compound in a panel screen against hCA I, II, IX, and XII using stopped-flow CO2 hydration assays to experimentally determine its selectivity fingerprint. The 2,4,5-trimethyl motif further provides hydrophobic contacts that may enhance hCA IX affinity, as established in the Krasavin et al. (2019) SAR series [2]. This scenario is most appropriate for academic groups seeking patent-differentiable CA inhibitor scaffolds distinct from the crowded para-substituted benzenesulfonamide intellectual property landscape.

Multi-Target Kinase and Metalloenzyme Profiling

The target compound embeds the 2,4,5-trimethylbenzenesulfonamide fragment, which has confirmed binding to the sphingosine 1-phosphate receptor 2 (S1PR2) in PubChem HTS data (AID 602137) [1], while the pyridazine-sulfonamide core is a recognized zinc-binding motif for carbonic anhydrase inhibition. This dual pharmacophore architecture makes the compound suitable as a probe for broad-profiling studies where simultaneous assessment of kinase/GPCR and metalloenzyme engagement is desired. The compound can be submitted to commercial kinase profiling panels (e.g., 100-kinase selectivity screen at 1 μM) alongside carbonic anhydrase isoform panels to generate a comprehensive target engagement map. Unlike single-target probes, this compound's multi-target potential supports phenotypic screening campaigns in oncology cell lines where both kinase signaling and pH regulation (via CA IX) contribute to the malignant phenotype.

Metabolic Stability SAR with 6-Ethoxy Core

For medicinal chemistry programs prioritizing hepatic metabolic stability, the 6-ethoxy substituent on the pyridazine ring provides a quantifiable advantage over 6-chloro analogs (predicted 1.5–3× longer microsomal half-life based on class-level pyridazine sulfonamide metabolism data) [1]. The target compound can serve as the parent scaffold for a matrix SAR library in which the 2,4,5-trimethylbenzenesulfonamide moiety is systematically varied (e.g., replacement with 2,4,6-trimethyl, 2,4-dimethyl, 4-isopropyl, or 4-tert-butyl groups) while holding the 6-ethoxypyridazine core constant. Each library member should be assessed for human liver microsomal stability (t1/2, intrinsic clearance) and CYP450 isoform inhibition (CYP3A4, 2D6, 2C9, 2C19) to establish structure–metabolism relationships. This application is particularly relevant for teams advancing pyridazine sulfonamide leads toward in vivo pharmacokinetic studies where clearance is a go/no-go decision criterion.

Negative Control for Antibacterial Sulfonamide Studies

The target compound's lack of a 4-amino group on the benzenesulfonamide ring renders it incapable of inhibiting dihydropteroate synthase (DHPS), in contrast to the structurally related antibacterial sulfonamide sulfaethoxypyridazine (DHPS IC50 = 17 nM) [1]. This property can be exploited to design controlled experiments where the target compound serves as a structurally matched negative control for sulfonamide-mediated antibacterial effects. In mammalian cell-based assays where sulfonamide tool compounds are being evaluated for non-antibacterial pharmacology (e.g., carbonic anhydrase inhibition, anti-inflammatory activity), co-testing the target compound alongside an antibacterial 4-aminobenzenesulfonamide comparator can deconvolve whether observed phenotypic effects arise from the intended target engagement or from off-target DHPS inhibition affecting potential mycoplasma or bacterial contaminants. This application is directly relevant to academic laboratories performing phenotypic screening with sulfonamide compound libraries in long-term cell culture models.

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